tert-butyl 4-(3-amino-1,1-difluoropropan-2-yl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-amino-1,1-difluoropropan-2-yl)piperazine-1-carboxylate: is a synthetic organic compound that features a piperazine ring substituted with a tert-butyl carbamate group and a 3-amino-1,1-difluoropropan-2-yl side chain. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available piperazine derivatives.
Step 1: The piperazine is reacted with tert-butyl chloroformate to introduce the tert-butyl carbamate group. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Step 2: The resulting tert-butyl piperazine-1-carboxylate is then subjected to a nucleophilic substitution reaction with 3-amino-1,1-difluoropropane. This step often requires a catalyst or a strong base to facilitate the substitution.
Reaction Conditions: Typical conditions include temperatures ranging from 0°C to room temperature, with reaction times varying from a few hours to overnight, depending on the reactivity of the starting materials and intermediates.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the difluoropropyl group, potentially converting it to a mono-fluorinated or non-fluorinated propyl group.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Mono-fluorinated or non-fluorinated propyl derivatives.
Substitution: N-acyl or N-alkyl derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Serves as a building block for the development of new pharmaceuticals.
Biology:
- Investigated for its potential as a bioactive compound in various biological assays.
- Studied for its interactions with enzymes and receptors.
Medicine:
- Potential applications in drug development, particularly in the design of new therapeutic agents.
- Explored for its efficacy in treating certain diseases or conditions.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- May be used in the development of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-amino-1,1-difluoropropan-2-yl)piperazine-1-carboxylate depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The difluoropropyl group can enhance binding affinity and selectivity, while the piperazine ring provides a scaffold for further functionalization.
Comparison with Similar Compounds
tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: Similar structure but with a trifluoromethyl group instead of a difluoropropyl group.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: Contains a boronate ester group, used in different synthetic applications.
Uniqueness:
- The presence of the difluoropropyl group in tert-butyl 4-(3-amino-1,1-difluoropropan-2-yl)piperazine-1-carboxylate imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications
Properties
CAS No. |
2411297-05-5 |
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Molecular Formula |
C12H23F2N3O2 |
Molecular Weight |
279.3 |
Purity |
95 |
Origin of Product |
United States |
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